3-Bromo-6-methyl-1H-indazole chemical properties
3-Bromo-6-methyl-1H-indazole chemical properties
An In-depth Technical Guide to 3-Bromo-6-methyl-1H-indazole for Advanced Chemical Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The indazole nucleus is a privileged scaffold, appearing in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[1][2] This document delineates the core chemical properties, synthetic accessibility, and, most critically, the reactive potential of 3-Bromo-6-methyl-1H-indazole. We will explore its utility in cornerstone synthetic transformations such as palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed protocols to empower scientists in their research and development endeavors.
Core Physicochemical and Spectroscopic Profile
3-Bromo-6-methyl-1H-indazole is a solid at room temperature. Its structure, featuring a bromine atom at the C3 position, makes it an exceptionally versatile intermediate for introducing molecular diversity through cross-coupling chemistry. The methyl group at the C6 position subtly modulates the electronic properties and lipophilicity of the scaffold.
Table 1: Physicochemical Properties of 3-Bromo-6-methyl-1H-indazole
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem[3] |
| Molecular Weight | 211.06 g/mol | PubChem[3] |
| IUPAC Name | 6-bromo-3-methyl-2H-indazole | PubChem[3] |
| CAS Number | 7746-27-2 / 90221-46-8 | PubChem[3][4] |
| Canonical SMILES | CC1=C2C=CC(=CC2=NN1)Br | PubChemLite[5] |
| InChI Key | PUVRYFUBGFMXMW-UHFFFAOYSA-N | PubChemLite[5] |
| Appearance | Solid | CymitQuimica[6] |
| Monoisotopic Mass | 209.97926 Da | PubChem[3] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are available through specialized databases and should be referenced for specific batches.[7][8]
Synthesis and Purification
While numerous suppliers offer 3-Bromo-6-methyl-1H-indazole, understanding its synthesis provides context for potential impurities and scalability. A common conceptual pathway involves the bromination of a suitable 6-methyl-1H-indazole precursor. The challenge in indazole synthesis often lies in controlling the regioselectivity of substitution on the heterocyclic ring.
A plausible laboratory-scale synthesis can be conceptualized from commercially available 6-methyl-1H-indazole. Direct bromination at the C3 position is a key transformation.
Conceptual Protocol: C3-Bromination of 6-methyl-1H-indazole
Causality: The C3 position of the indazole ring is susceptible to electrophilic halogenation. This protocol employs N-Bromosuccinimide (NBS) as a mild and reliable source of electrophilic bromine, minimizing over-bromination and harsh reaction conditions.
-
Reaction Setup: To a solution of 6-methyl-1H-indazole (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile) in a round-bottom flask, add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise at 0 °C.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with an organic solvent such as Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Bromo-6-methyl-1H-indazole.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-6-methyl-1H-indazole stems from the reactivity of the C-Br bond, which serves as a handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug discovery.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[9] For 3-Bromo-6-methyl-1H-indazole, this reaction allows for the introduction of a vast array of aryl or heteroaryl substituents at the C3 position.
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[10] Key steps include the oxidative addition of the Pd(0) catalyst into the C-Br bond of the indazole, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][10] Microwave-assisted protocols have been shown to be particularly effective for coupling NH-free 3-bromoindazoles, often leading to improved yields and shorter reaction times.[11]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
Self-Validation: This protocol incorporates standard best practices for Suzuki couplings. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is robust for many applications, and the use of an aqueous base/solvent system is common and effective.[11][12]
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Inert Atmosphere: Charge a microwave vial or Schlenk tube with 3-Bromo-6-methyl-1H-indazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the vessel.
-
Solvent Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 100-140°C (either conventionally or via microwave irradiation) for 2-8 hours, monitoring by TLC/LC-MS.[11][12]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography to obtain the 3-aryl-6-methyl-1H-indazole product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[13][14] Applying this reaction to 3-Bromo-6-methyl-1H-indazole allows for the synthesis of diverse 3-amino-6-methyl-1H-indazole derivatives, which are key intermediates for various therapeutic agents.[15]
Mechanistic Insight: Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst. The cycle involves oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[16][17] The choice of ligand is critical for efficiency, with bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) often providing the best results.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
Trustworthiness: This protocol employs a well-established catalyst/ligand system and a strong, non-nucleophilic base (NaOtBu), which is standard for this transformation to ensure efficient deprotonation of the amine.[16]
-
Inert Atmosphere: In a glovebox or under a strong flow of inert gas, charge an oven-dried vial with a palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Addition: Add 3-Bromo-6-methyl-1H-indazole (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial and heat to 80-110°C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography to yield the 3-amino-6-methyl-1H-indazole product.
Applications in Medicinal Chemistry and Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to act as a bioisostere of indole and engage in crucial hydrogen bonding interactions with protein targets.[2] 3-Bromo-6-methyl-1H-indazole serves as a key starting material for generating libraries of novel compounds for biological screening.
-
Kinase Inhibitors: The indazole core is a frequent component of ATP-competitive kinase inhibitors, where the N-H group can form a critical hydrogen bond with the hinge region of the kinase. By using Suzuki and Buchwald-Hartwig reactions, chemists can rapidly diversify the C3 position to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
-
Anti-Cancer Agents: Many indazole derivatives have demonstrated potent anti-proliferative activities against various cancer cell lines.[1][18] The ability to functionalize 3-Bromo-6-methyl-1H-indazole allows for the exploration of structure-activity relationships (SAR) to develop novel oncology drug candidates.
-
Antimicrobial Agents: The indazole nucleus has also been incorporated into compounds with significant antibacterial and antifungal properties.[19][20]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Bromo-6-methyl-1H-indazole.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | PubChem[3] |
| H315 | Causes skin irritation | PubChem[3] |
| H319 | Causes serious eye irritation | PubChem[3] |
| H335 | May cause respiratory irritation | PubChem[3] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[21][22]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][23]
-
Storage: Store in a cool, dry place in a tightly sealed container.[23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[21]
References
-
Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17, 304–309. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(29), 6552-6556. [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5684-5692. [Link]
-
PubChem. 6-bromo-3-methyl-1H-indazole. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chen, C., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(17), 7437–7444. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12, 1141-1149. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
Sapeta, K., & Kerr, M. A. (2014). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 225-330. [Link]
-
ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Boateng, C. A., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 4, 100388. [Link]
-
Quehua Technology. CAS 90221-46-8 6-bromo-3-methyl-1H-indazole. [Link]
-
PubChemLite. 6-bromo-3-methyl-1h-indazole (C8H7BrN2). [Link]
-
ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
-
Kumar, A., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4358. [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14, 1874-1901. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. qhpharmaceutical.com [qhpharmaceutical.com]
- 5. PubChemLite - 6-bromo-3-methyl-1h-indazole (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 6-bromo-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 7. 6-BROMO-3-METHYL INDAZOLE(7746-27-2) 1H NMR spectrum [chemicalbook.com]
- 8. 6-BROMO-3-METHYL-1H-INDAZOLE(90221-46-8) 1H NMR [m.chemicalbook.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. fishersci.com [fishersci.com]
